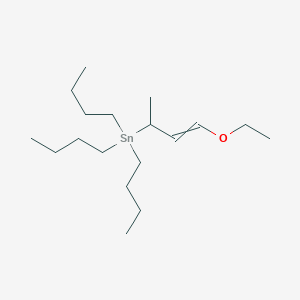![molecular formula C18H23Cl3O2Ta B12564006 Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane CAS No. 192765-20-1](/img/structure/B12564006.png)
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is a complex organometallic compound that features tantalum as its central metal atom This compound is characterized by its unique structure, which includes a trichlorinated oxolane ring and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane typically involves the reaction of tantalum pentachloride with 2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: It can be reduced to form lower oxidation state tantalum compounds.
Substitution: The trichlorinated oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum(V) oxides, while reduction may produce tantalum(III) compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows it to facilitate these reactions efficiently .
Biology and Medicine
While its applications in biology and medicine are still under investigation, the compound’s potential as a catalyst for the synthesis of biologically active molecules is of significant interest. Researchers are exploring its use in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to catalyze polymerization reactions makes it valuable in the manufacture of these materials .
Mécanisme D'action
The mechanism by which Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane exerts its effects involves the coordination of the tantalum atom with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tantalum pentachloride: A simpler tantalum compound used in similar catalytic applications.
2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane: The organic ligand component of the compound.
Uniqueness
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is unique due to its combination of a tantalum center with a complex organic ligand. This structure provides it with distinct catalytic properties that are not observed in simpler tantalum compounds .
Propriétés
Numéro CAS |
192765-20-1 |
|---|---|
Formule moléculaire |
C18H23Cl3O2Ta |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane |
InChI |
InChI=1S/C18H23Cl3O2.Ta/c1-16(2,13-7-4-3-5-8-13)15(14-9-6-11-22-14)18(21)17(19,20)10-12-23-18;/h3-5,7-8,14-15H,6,9-12H2,1-2H3; |
Clé InChI |
NARGNSOBDMXKTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(C2CCCO2)C3(C(CCO3)(Cl)Cl)Cl.[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



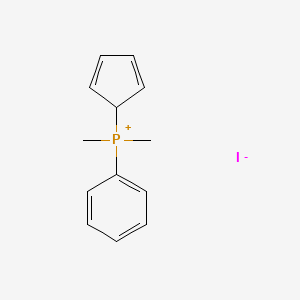

![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
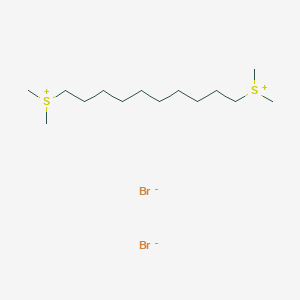
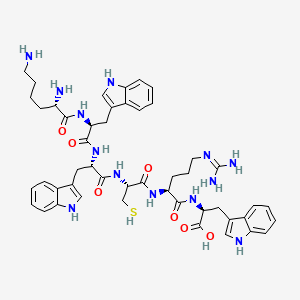
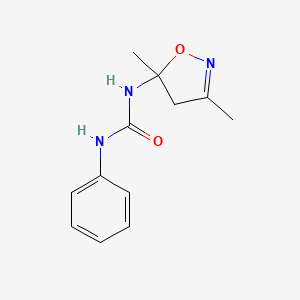
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
